3-Butyl-1-[(4-methylphenyl)methyl]thiourea
Description
Significance of Thiourea (B124793) Derivatives in Contemporary Chemical and Biological Research
Thiourea, a structural analogue of urea (B33335) where the oxygen atom is replaced by sulfur, and its derivatives represent a cornerstone in modern medicinal and materials chemistry. nih.gov The unique chemical properties of the thiourea moiety, including its ability to form stable complexes with metal ions and engage in hydrogen bonding, make it a versatile scaffold in the design of novel functional molecules. mdpi.com
The biological activities of thiourea derivatives are vast and varied, with numerous compounds demonstrating significant therapeutic potential. They have been extensively investigated and have shown activities including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties. nih.govnih.gov The presence of the thiourea functional group is a common feature in a number of clinically used drugs and promising drug candidates.
In the realm of antibacterial research , thiourea derivatives have shown potent activity against a range of pathogens, including drug-resistant strains like Methicillin-Resistant Staphylococcus aureus (MRSA). nih.gov For instance, certain derivatives have demonstrated minimum inhibitory concentrations (MIC) as low as 2 µg/mL against MRSA. nih.gov The proposed mechanisms of action often involve the disruption of bacterial cellular processes.
Antifungal applications are another critical area of investigation for thiourea derivatives. Various synthesized compounds have exhibited significant activity against pathogenic fungi. For example, certain N-acyl thiourea derivatives have shown potent effects against fungal strains, highlighting their potential for the development of new antifungal agents. nih.gov
The fight against cancer has also benefited from the exploration of thiourea derivatives. Numerous studies have reported on the cytotoxic effects of these compounds against various cancer cell lines. researchgate.net The mechanisms underlying their anticancer activity are diverse and can include the inhibition of key enzymes involved in cancer cell proliferation, such as epidermal growth factor receptor (EGFR) and HER-2 kinase. researchgate.net
Beyond medicinal applications, thiourea derivatives are utilized in agriculture as pesticides and herbicides and in materials science for the development of polymers and as corrosion inhibitors. Their ability to act as ligands for metal ions also makes them valuable in analytical chemistry. mdpi.com
Table 1: Selected Biological Activities of Various Thiourea Derivatives
| Compound Class | Specific Derivative Example | Biological Activity | Key Findings |
|---|---|---|---|
| N-Arylthioureas | TD4 (a specific derivative) | Antibacterial (MRSA) | MIC of 2–16 µg/mL against various S. aureus strains. nih.gov |
| Benzoylthioureas | N-(4-methylbenzoyl)-N′-(4-methylphenyl)thiourea | Antibacterial & Antifungal | Exhibited notable antimicrobial activities. nih.gov |
| N-Benzyl-N'-phenylthioureas | Compound 7b | Anticancer (EGFR/HER-2 inhibitor) | IC50 = 0.08 µM for EGFR and 0.35 µM for HER-2. researchgate.net |
| Arylthioureas | Various derivatives | Antitubercular | Some compounds showed excellent activity against M. tuberculosis (MIC = 0.09 µg/ml). researchgate.net |
Rationale for Focused Academic Investigation of 3-Butyl-1-[(4-methylphenyl)methyl]thiourea
A focused academic investigation into this compound is warranted due to the established biological significance of its structural components within the broader class of thiourea derivatives. The molecule combines an N-butyl group and an N-(4-methylphenyl)methyl (also known as N-(p-tolyl)methyl or N-4-methylbenzyl) group attached to the thiourea core. Both of these substituents have been independently shown to contribute to the biological activity of other thiourea compounds.
The N-butyl group is a common alkyl substituent in biologically active molecules. Its presence can influence the lipophilicity of the compound, which in turn can affect its ability to cross cell membranes and interact with biological targets. For instance, studies on a series of N-acyl-N',N'-dialkylthioureas have explored how variations in the alkyl chain length, including butyl groups, impact the compound's properties and activities.
The (4-methylphenyl)methyl moiety (a benzyl (B1604629) group with a methyl substituent on the phenyl ring) is another structural feature of interest. Benzyl groups are frequently incorporated into the design of therapeutic agents. Specifically, N-benzyl thiourea derivatives have been synthesized and evaluated for a range of biological activities, including anticancer and antimicrobial effects. researchgate.net The methyl group on the phenyl ring can further modulate the electronic and steric properties of the molecule, potentially enhancing its interaction with specific biological targets. For example, N-(4-methylbenzoyl)-N′-(4-methylphenyl)thiourea has been reported to exhibit antibacterial and antifungal activities. nih.gov
The combination of a flexible alkyl chain (butyl) and a substituted aromatic group (4-methylphenylmethyl) in this compound presents a unique structural arrangement. This specific combination could lead to novel biological activities or an improved activity profile compared to other thiourea derivatives. The rationale for its investigation is thus based on the principle of molecular hybridization, where known bioactive fragments are combined to create new chemical entities with potentially enhanced or novel properties.
Given the proven track record of thiourea derivatives in drug discovery, a systematic study of this compound would be a logical step. Such an investigation would typically involve:
Synthesis and Characterization: Developing an efficient synthetic route and fully characterizing the compound using modern spectroscopic techniques (NMR, IR, Mass Spectrometry) and physical methods (melting point, elemental analysis).
Biological Screening: Evaluating the compound for a wide range of biological activities, with a particular focus on areas where thioureas have shown promise, such as antibacterial, antifungal, and anticancer assays.
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues of the compound to understand how structural modifications affect its biological activity. This could involve varying the alkyl chain length or altering the substitution pattern on the phenyl ring.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-butyl-3-[(4-methylphenyl)methyl]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2S/c1-3-4-9-14-13(16)15-10-12-7-5-11(2)6-8-12/h5-8H,3-4,9-10H2,1-2H3,(H2,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGHYJPCZTXOEIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=S)NCC1=CC=C(C=C1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Reactivity of 3 Butyl 1 4 Methylphenyl Methyl Thiourea
Established Synthetic Routes for 3-Butyl-1-[(4-methylphenyl)methyl]thiourea
The construction of the thiourea (B124793) backbone can be accomplished through several reliable methods. The choice of route often depends on the availability of starting materials, desired yield, and operational simplicity.
The most direct and widely used method for preparing N,N'-disubstituted thioureas is the condensation reaction between an isothiocyanate and a primary amine. nih.gov For the synthesis of this compound, this involves the reaction of 4-methylbenzyl isothiocyanate with n-butylamine.
The mechanism is a nucleophilic addition where the lone pair of electrons on the nitrogen atom of n-butylamine attacks the electrophilic carbon atom of the isothiocyanate group (-N=C=S). This process is typically efficient and high-yielding. beilstein-journals.org The reaction is often carried out under mild conditions, frequently at room temperature, and in a variety of solvents. beilstein-journals.orgorganic-chemistry.org The simplicity of this method, involving the straightforward mixing of the two reactants, makes it a preferred route when the corresponding isothiocyanate is readily available. nih.gov Mechanochemical methods, such as ball milling, have also been employed for this type of reaction, sometimes resulting in quantitative yields without the need for a solvent. beilstein-journals.org
| Reactant 1 | Reactant 2 | Product | Typical Conditions |
|---|---|---|---|
| 4-Methylbenzyl isothiocyanate | n-Butylamine | This compound | Room temperature, various solvents (e.g., acetone, water, or solvent-free). beilstein-journals.orgorganic-chemistry.org |
Multi-component and one-pot reactions offer an efficient alternative for synthesizing unsymmetrical thioureas, particularly when the required isothiocyanate is not commercially available or is unstable. nih.gov A common strategy involves the use of carbon disulfide (CS2) as a thiocarbonyl source. nih.govresearchgate.net
In this approach, one of the amine precursors, for instance, 4-methylbenzylamine, reacts with carbon disulfide, typically in the presence of a base, to form a dithiocarbamate (B8719985) salt intermediate. nih.govgoogle.com This intermediate can then react in situ with the second amine, n-butylamine, to generate the final unsymmetrical thiourea product. nih.gov This method avoids the isolation of the often volatile and pungent isothiocyanate intermediate. Another multi-component strategy involves the reaction of isocyanides with primary amines in the presence of elemental sulfur, which provides the thiourea product in an atom-economic fashion. organic-chemistry.org
While acyl iodides are more commonly associated with the S-acylation or N-acylation of a pre-formed thiourea, they can be involved in synthetic routes that generate the thiourea core. researchgate.netresearchgate.net A relevant pathway is the in situ generation of a highly reactive acyl isothiocyanate intermediate. mdpi.com This is achieved through the condensation of an acid chloride (or the more reactive acyl iodide) with a thiocyanate (B1210189) salt, such as potassium thiocyanate, in an anhydrous solvent like acetone. nih.govnih.gov
The resulting acyl isothiocyanate is not isolated but is immediately allowed to react with an amine via nucleophilic addition to form an N-acylthiourea. mdpi.comnih.gov To synthesize the specific target compound, this compound, this method would need adaptation, as the 4-methylbenzyl group is not an acyl group. However, the principle of using a reactive halide to generate an isothiocyanate intermediate in situ is a key synthetic strategy in this class of reactions.
Mechanistic Studies of this compound Synthesis
Understanding the reaction mechanisms and the intermediates involved in the synthesis of thioureas is crucial for optimizing reaction conditions and predicting potential side products.
Thiourea and its derivatives can exist in two tautomeric forms: the thione form (C=S) and the thiol form, known as isothiourea (-S-C=N-). mdpi.comwikipedia.org In aqueous solutions, the thione form is typically more prevalent. mdpi.comwikipedia.org However, the isothiourea form plays a critical role as a reaction intermediate in various synthetic transformations.
For example, in the synthesis of thiols from alkyl halides using thiourea, the initial step is the S-alkylation of the thiourea to form an isothiouronium salt intermediate. wikipedia.orgpearson.com This intermediate is then hydrolyzed to yield the final thiol product. pearson.com While the direct condensation of an isothiocyanate with an amine does not proceed through an isothiourea intermediate, the isothiourea tautomer of the final product can be significant in its subsequent reactions. In multi-component syntheses that utilize carbon disulfide, a dithiocarbamate salt is a well-characterized intermediate that precedes the formation of the thiourea product. nih.gov
| Synthetic Route | Key Intermediate | Reference |
|---|---|---|
| Condensation of Amine and Isothiocyanate | Zwitterionic tetrahedral adduct | General nucleophilic addition mechanism |
| Multi-component with Carbon Disulfide | Dithiocarbamate salt | nih.gov |
| Acyl Halide and Thiocyanate | Acyl isothiocyanate | mdpi.comnih.gov |
| Thiol synthesis via Thiourea | Isothiouronium salt | wikipedia.orgpearson.com |
The formation of an acyclic molecule like this compound from separate amine and isothiocyanate precursors occurs via an intermolecular reaction, specifically a nucleophilic addition. However, the principles of intramolecular nucleophilic substitution are highly relevant in the chemistry of thioureas and can dictate product outcomes when using bifunctional substrates. libretexts.org
An intramolecular reaction occurs when the nucleophile and the electrophile (with a leaving group) are part of the same molecule, typically leading to the formation of a cyclic product. libretexts.org While this is not the primary pathway for the synthesis of the title compound, related syntheses demonstrate this dynamic. For instance, the reaction of phenylene-1,2-diisothiocyanate with certain anilines can form an unstable intermediate that subsequently undergoes an intramolecular nucleophilic attack, leading to cyclization and the formation of benzimidazolidine-2-thiones. beilstein-journals.org This illustrates that if the starting materials for a thiourea synthesis contain additional, suitably positioned reactive groups, the reaction pathway can shift from a simple intermolecular condensation to a more complex pathway involving intramolecular cyclization. The stability of five- and six-membered rings often makes these intramolecular pathways highly favorable when they are sterically possible. libretexts.org
Biological Activity Research of 3 Butyl 1 4 Methylphenyl Methyl Thiourea
Enzyme Inhibition Potentials of 3-Butyl-1-[(4-methylphenyl)methyl]thiourea
There is no publicly available data from in vitro or in silico studies detailing the inhibitory effects of this compound on several key enzyme systems.
Cholinesterase (Acetylcholinesterase and Butyrylcholinesterase) Inhibition Studies
No studies have been published that evaluate the potential of this compound to inhibit acetylcholinesterase (AChE) or butyrylcholinesterase (BChE), enzymes critical in the regulation of neurotransmitter levels.
DNA Gyrase and Topoisomerase IV Modulatory Effects
The effects of this compound on bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV, have not been investigated in the available literature. These enzymes are crucial for bacterial DNA replication and are common targets for antibiotics.
Kinase Enzyme (e.g., p38 MAPK, CDK2, CDK4/6) Inhibition
There is no information regarding the activity of this compound as an inhibitor of protein kinases such as p38 mitogen-activated protein kinase (MAPK) or cyclin-dependent kinases (CDK2, CDK4/6), which are key regulators of cellular processes.
Other Enzyme Systems (e.g., Tyrosinase, Alpha-Amylase, Alpha-Glucosidase, PDE4, LOX)
Scientific literature lacks any reports on the inhibitory potential of this compound against other significant enzyme targets, including tyrosinase, alpha-amylase, alpha-glucosidase, phosphodiesterase 4 (PDE4), or lipoxygenase (LOX).
Antimicrobial Efficacy Investigations
Information on the effectiveness of this compound as an antimicrobial agent is not present in the scientific record.
Antibacterial Spectrum and Minimum Inhibitory Concentrations (MICs)
There are no published studies that define the antibacterial spectrum of this compound or provide data on its Minimum Inhibitory Concentrations (MICs) against any bacterial strains.
Antifungal Spectrum and Efficacy
Thiourea (B124793) derivatives are a well-established class of compounds investigated for their antifungal properties. Research has shown that their mechanism of action can involve disrupting fungal cell wall biosynthesis and biofilm formation. This is often facilitated by the thiourea functional group's ability to form hydrogen bonds and electrostatic interactions with essential fungal enzymes. mdpi.com
For instance, studies on novel aroyl, thiophenoyl, morpholinoyl, and butanoyl thiourea derivatives that incorporate a thiazole (B1198619) moiety have demonstrated broad-spectrum antifungal activity. pharmacophorejournal.com Similarly, certain 1-(isomeric fluorobenzoyl)-3-(isomeric fluorophenyl)thioureas have shown more potent antifungal than antibacterial activity, a characteristic potentially linked to the fluorine atom enhancing lipophilicity and, consequently, cell penetration. pharmacophorejournal.com Other research has highlighted the antifungal potential of thiourea derivatives against pathogenic fungi such as Candida auris, with specific structural modifications, like the position of a methyl group on an aromatic ring, significantly influencing the antifungal action. mdpi.comnih.gov For example, an ortho-methylated derivative of a 2-thiophenecarboxylic acid-based thiourea showed the highest activity against C. auris by inhibiting biofilm growth and microbial adherence. mdpi.comnih.gov
While no specific studies have evaluated the antifungal spectrum of this compound, the presence of the N-butyl group and the tolyl (methylphenyl) moiety suggests that it could potentially exhibit activity based on the structure-activity relationships observed in other thiourea compounds.
Antiviral Activity Profiles (e.g., Anti-HIV)
The antiviral potential of thiourea derivatives has been a significant area of research, particularly in the context of Human Immunodeficiency Virus (HIV). nih.govresearchgate.net Many compounds in this class function as non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov
For example, N-[2-(4-Methylphenyl)Ethyl]-N'-[2-(5-Bromopyridyl)]-thiourea, a compound with some structural similarity to the subject of this article, was found to effectively inhibit the replication of HIV-1 strain HTLV(IIIB) in human peripheral blood mononuclear cells with an IC50 value of 0.007 microM. researchgate.net This compound also showed significant potency against NNRTI-resistant and multidrug-resistant HIV-1 strains. researchgate.net Another related compound, 1-(1-Adamantyl)-3-butyl-2-thiourea, has also been noted for its antiviral activity against various viral pathogens. medchemexpress.com The general class of thiourea derivatives is recognized for a wide range of biological activities, including antiviral properties. nih.govnih.gov
Although no direct anti-HIV or general antiviral data exists for this compound, the established activity of its structural relatives suggests this could be a fruitful area for future investigation.
Antiproliferative and Anticancer Mechanism Exploration
In Vitro Cytotoxicity Against Diverse Cancer Cell Lines
The cytotoxic effects of thiourea derivatives against various cancer cell lines are widely documented. nih.govbiointerfaceresearch.commdpi.com These compounds have been shown to inhibit the growth of numerous cancer cell types, including those from breast, colon, prostate, and lung cancers. nih.govmdpi.com
For instance, a study on 3-(trifluoromethyl)phenylthiourea (B159877) analogs found several compounds to be highly cytotoxic against human colon (SW480, SW620), prostate (PC3), and chronic myelogenous leukemia (K-562) cell lines, with IC50 values often below 10 µM. nih.gov Another example, 1-(4-chloro-3-methylphenyl)-3-(4-nitrophenyl)thiourea, was shown to suppress the growth of eight different breast cancer cell lines with IC50 values ranging from 2.2 to 5.5 μM. biointerfaceresearch.com The structural diversity of thiourea derivatives allows for the development of compounds with varying potency and selectivity against different cancer cells. nih.govbiointerfaceresearch.com
Below is a table summarizing the in vitro cytotoxicity of various representative thiourea derivatives against different cancer cell lines, illustrating the general potential of this class of compounds. No data is currently available for this compound.
| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) |
| 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | SW620 (Metastatic Colon Cancer) | 1.5 |
| 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | K562 (Chronic Myelogenous Leukemia) | 6.3 |
| 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | SW480 (Primary Colon Cancer) | 9.0 |
| 1,3-bis(4-(trifluoromethyl)phenyl)thiourea | A549 (Lung Cancer) | 0.2 |
| 1-(4-chloro-3-methylphenyl)-3-(4-nitrophenyl)thiourea | Breast Cancer Cell Lines | 2.2 - 5.5 |
| N-(4-t-butylbenzoyl)-N'-phenylthiourea | MCF-7 (Breast Cancer) | Data Not Specified |
This table is for illustrative purposes and contains data for various thiourea derivatives, not this compound.
Molecular Pathways and Targets in Cancer Biology
Research into the anticancer mechanisms of thiourea derivatives has identified several molecular pathways and targets. A prominent mechanism for some thiourea compounds is the disruption of microtubule polymerization, which is critical for cell division and mitosis. mdpi.com By interacting with tubulin, these agents can suppress microtubule dynamics, leading to cell cycle arrest and apoptosis. mdpi.com
Other identified mechanisms include the inhibition of key enzymes involved in cancer progression, such as vascular endothelial growth factor receptor 2 (VEGFR-2) and epidermal growth factor receptor (EGFR) kinase. nih.govjppres.com Some derivatives have also been found to target the mutant K-Ras protein, a crucial regulator of cell proliferation. biointerfaceresearch.com For example, docking studies have suggested that certain thiourea compounds can bind strongly within the hydrophobic pocket of K-Ras. biointerfaceresearch.com Furthermore, some thioureas have been observed to induce apoptosis in cancer cells, a form of programmed cell death. nih.gov
Anti-inflammatory Mechanism Studies
Thiourea derivatives have been investigated for their anti-inflammatory properties. researchgate.net The mechanisms underlying these effects can be diverse. For example, urea-thiourea hybrids have been shown to inhibit the activation of PI3K and reduce the production of proinflammatory cytokines in mammalian macrophages. mdpi.com Other studies have explored the potential of thiourea derivatives to modulate the activity of enzymes involved in the inflammatory response, such as cyclooxygenase (COX). While specific studies on this compound are lacking, research on related imidazole (B134444) derivatives has shown significant anti-inflammatory activity, suggesting that heterocyclic and related structures can be valuable scaffolds for developing anti-inflammatory agents. researchgate.net
Receptor-Mediated Biological Responses
The thiourea scaffold is capable of forming specific non-covalent interactions, particularly hydrogen bonds, which allows these compounds to act as receptors for various biological molecules, including anions. nih.gov The two amino groups and the thionic sulfur atom are key features that enable these interactions. biointerfaceresearch.com This receptor capability is fundamental to their biological activity, allowing them to bind to the active sites of enzymes or other biological receptors. nih.govbiointerfaceresearch.com For example, the interaction between thiourea derivatives and enzymes like EGFR and VEGFR-2 is a receptor-mediated response that can lead to anticancer effects. nih.govjppres.com The specific binding affinity and the resulting biological response are highly dependent on the substituents attached to the core thiourea structure. nih.gov
Integrin αvβ3 Antagonism
There is no available research data to suggest that this compound acts as an antagonist for the integrin αvβ3 receptor. Studies on other structurally distinct molecules have identified novel antagonists for this receptor, but none of the reviewed literature mentions the subject compound.
A1 Adenosine (B11128) Receptor Modulation
No published studies were found that investigate the modulatory effects of this compound on the A1 adenosine receptor. The development of agonists, antagonists, and allosteric modulators for this receptor is an active area of research, but the specific compound does not appear in the current body of scientific literature on this topic.
G-Protein-Coupled Receptor 84 (GPR84) Antagonism
There is no scientific literature available to indicate that this compound has been evaluated for or exhibits antagonistic activity against the G-protein-coupled receptor 84 (GPR84). While research has led to the discovery of various GPR84 antagonists, none of the identified studies involve the specified thiourea derivative.
Structure Activity Relationship Sar Investigations of 3 Butyl 1 4 Methylphenyl Methyl Thiourea and Its Analogues
Correlating Substituent Effects with Biological Potency (e.g., Halogens, Methyl Groups, Phenyl Rings)
The biological potency of thiourea (B124793) derivatives can be significantly modulated by the nature and position of substituents on the aromatic rings. Research on various N-aryl and N-benzyl thiourea analogues has demonstrated that electronic and steric factors play a critical role in their activity.
Halogen Substituents: The introduction of halogen atoms, such as chlorine, fluorine, or bromine, to the phenyl ring can have a profound impact on the biological activity of thiourea derivatives. Generally, the presence of electron-withdrawing groups like halogens can enhance the cytotoxic activity of these compounds. For instance, studies on a series of N-benzoyl-N'-phenylthiourea derivatives have shown that the addition of a chlorine atom can increase their efficacy against cancer cell lines.
Table 1: Cytotoxic Activity of N-benzoyl-N'-phenylthiourea Analogues against MCF-7 Breast Cancer Cells
| Compound | Substituent (R) | IC50 (µM) |
|---|---|---|
| 1 | H | - |
| 2 | 2-Cl | - |
| 3 | 3-Cl | - |
| 4 | 4-Cl | - |
| 5 | 2,4-diCl | 0.31 |
The data suggests that the position and number of halogen substituents are crucial. For example, a 2,4-dichloro substitution on the benzoyl ring of N-benzoyl-N'-phenylthiourea resulted in the most potent compound in the series, with an IC50 value of 0.31 µM. This indicates that specific electronic and steric arrangements conferred by the halogen atoms are favorable for activity.
Methyl Groups: The effect of methyl groups can be more complex, influencing both the steric and electronic properties of the molecule. A methyl group is generally considered electron-donating, which can alter the electron density of the aromatic ring and its interactions with biological targets. In the context of 3-Butyl-1-[(4-methylphenyl)methyl]thiourea, the methyl group at the para-position of the phenyl ring likely contributes to the hydrophobic interactions within the binding pocket of its target. The precise impact of the methyl group's position (ortho, meta, or para) can lead to significant differences in activity due to steric hindrance or improved hydrophobic contacts.
Phenyl Rings: The phenyl ring itself is a key structural feature, providing a scaffold for substitution and engaging in hydrophobic and π-π stacking interactions with biological macromolecules. Modifications to the phenyl ring, such as its replacement with other aromatic or heteroaromatic systems, can drastically alter the biological activity. The planarity and aromaticity of the ring are often essential for effective binding to target proteins.
Identification of Pharmacophoric Features
A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For N,N'-disubstituted thiourea derivatives, the key pharmacophoric features generally include:
The Thiourea Moiety (-NH-C(S)-NH-): This is the central and most critical pharmacophoric element. The sulfur atom can act as a hydrogen bond acceptor, while the two N-H groups can serve as hydrogen bond donors. This dual functionality allows the thiourea core to form multiple hydrogen bonds with amino acid residues in the active site of a target protein, such as an enzyme or a receptor. atlantis-press.com The thione group (C=S) is also a key feature for the biological activity of these compounds. atlantis-press.com
Aromatic/Hydrophobic Groups: The presence of aromatic rings, such as the (4-methylphenyl)methyl group in the target compound, is crucial for establishing hydrophobic and van der Waals interactions. These interactions help to anchor the molecule in the often-hydrophobic binding pockets of proteins. The size, shape, and electronic nature of these aromatic systems are important determinants of binding affinity.
Hydrogen Bond Donors and Acceptors: Beyond the thiourea core, other functional groups on the molecule can act as hydrogen bond donors or acceptors, further contributing to the binding affinity and specificity.
A Flexible Linker: The methylene (B1212753) bridge in the (4-methylphenyl)methyl group and the butyl chain provide conformational flexibility to the molecule. This flexibility allows the compound to adopt an optimal conformation to fit into the binding site of its biological target.
Molecular docking studies on various thiourea derivatives have helped to visualize these interactions and refine the pharmacophore models for different biological targets. atlantis-press.com
Conformational Preferences and Their Influence on Activity
The biological activity of a flexible molecule like this compound is highly dependent on its conformational preferences. The ability to adopt a specific three-dimensional arrangement that is complementary to the binding site of a biological target is crucial for its activity.
Hydrogen Bonding and Hydrophobic Interaction Contributions to Activity
The biological activity of this compound and its analogues is largely driven by a combination of hydrogen bonding and hydrophobic interactions with their biological targets.
Hydrogen Bonding: As mentioned earlier, the N-H groups of the thiourea moiety are excellent hydrogen bond donors, while the sulfur atom can act as a hydrogen bond acceptor. These hydrogen bonds are highly directional and play a crucial role in the specific recognition and binding of the molecule to its target protein. The strength and number of these hydrogen bonds are critical for high-affinity binding.
Hydrophobic Interactions: The butyl group and the (4-methylphenyl)methyl moiety are hydrophobic in nature. These groups are likely to interact with nonpolar regions of the binding site on a protein, such as pockets lined with hydrophobic amino acid residues like leucine, isoleucine, valine, and phenylalanine. These interactions are non-directional and are driven by the entropic gain from the release of ordered water molecules from the hydrophobic surfaces of both the ligand and the protein. The size and shape of these hydrophobic groups must be complementary to the topology of the binding pocket to maximize these favorable interactions.
In essence, the biological potency of this compound and its analogues is a finely tuned balance between these non-covalent interactions. A successful analogue is one that optimizes both hydrogen bonding and hydrophobic interactions to achieve high affinity and selectivity for its biological target.
Future Research Directions and Translational Potential of 3 Butyl 1 4 Methylphenyl Methyl Thiourea
Identification of Novel Molecular Targets
The therapeutic efficacy of any compound is intrinsically linked to its interaction with specific molecular targets. For 3-Butyl-1-[(4-methylphenyl)methyl]thiourea, a critical avenue of future research will be the comprehensive identification and validation of its biological targets. Thiourea (B124793) derivatives have been shown to interact with a variety of proteins, including enzymes and receptors. mdpi.combiointerfaceresearch.com The structural motifs of this compound, namely the butyl group and the (4-methylphenyl)methyl substituent, will play a crucial role in determining its binding affinity and selectivity.
Future studies should employ a multi-pronged approach to target identification. High-throughput screening against diverse panels of kinases, proteases, and other enzymes known to be modulated by thiourea-containing compounds will be a logical starting point. Furthermore, advanced techniques such as chemical proteomics and affinity-based protein profiling could reveal novel and unanticipated molecular interactors. Molecular docking studies, leveraging the known three-dimensional structures of potential target proteins, can provide valuable insights into the binding modes and energetics of the interaction between this compound and its targets. biointerfaceresearch.com
Development of Advanced Synthetic Methodologies
The synthesis of thiourea derivatives is generally straightforward, often involving the reaction of an isothiocyanate with a primary or secondary amine. mdpi.com However, to fully explore the chemical space around this compound and to generate a library of analogs for structure-activity relationship (SAR) studies, the development of more advanced and efficient synthetic methodologies is paramount.
Future synthetic efforts could focus on solid-phase synthesis to enable the rapid generation of a diverse library of derivatives. The use of microwave-assisted organic synthesis (MAOS) could also be explored to accelerate reaction times and improve yields. nih.gov Furthermore, the development of novel catalytic methods for the synthesis of unsymmetrical thioureas would be highly beneficial. The exploration of green chemistry principles in the synthesis of these compounds will also be an important consideration. nih.gov
Rational Design and Synthesis of Next-Generation Derivatives
Based on the information gleaned from SAR studies and the identification of molecular targets, the rational design and synthesis of next-generation derivatives of this compound will be a key step towards improving its potency, selectivity, and pharmacokinetic properties. Modifications to the butyl group could be explored to enhance lipophilicity and cell permeability. The (4-methylphenyl)methyl moiety offers numerous possibilities for substitution on the phenyl ring to probe interactions with the target protein.
For instance, the introduction of electron-withdrawing or electron-donating groups on the phenyl ring can modulate the electronic properties of the molecule and influence its binding affinity. biointerfaceresearch.com The incorporation of heterocyclic rings in place of the phenyl group is another strategy that has been successfully employed in the design of other bioactive thiourea derivatives. analis.com.my A systematic exploration of these structural modifications will be crucial for the development of optimized lead compounds.
Interdisciplinary Applications in Chemical Biology and Medicinal Chemistry
The unique properties of the thiourea functional group make it a valuable tool in chemical biology and a promising scaffold in medicinal chemistry. The sulfur atom of the thiourea can participate in hydrogen bonding and act as a metal ligand, enabling it to interact with a variety of biological macromolecules. mdpi.com
In the realm of chemical biology, this compound and its derivatives could be developed as chemical probes to study specific biological pathways. For example, fluorescently labeled versions of the compound could be synthesized to visualize its subcellular localization and interaction with its molecular targets in living cells.
From a medicinal chemistry perspective, the broad spectrum of biological activities reported for thiourea derivatives, including anticancer, antibacterial, and antiviral properties, suggests that this compound could be a promising starting point for the development of new therapeutic agents. mdpi.comanalis.com.my Future research should focus on evaluating its efficacy in relevant disease models and optimizing its drug-like properties.
Q & A
Basic Research Question
- Analytical techniques :
- NMR : Confirm substitution patterns (e.g., δ 7.2–7.4 ppm for aromatic protons, δ 3.8–4.2 ppm for methylene groups adjacent to thiourea) .
- Mass spectrometry : Molecular ion peaks (e.g., [M+H]⁺) should match theoretical molecular weights .
- Elemental analysis : Carbon, hydrogen, and nitrogen percentages must align with calculated values (±0.3% tolerance) .
What crystallographic techniques are used to determine its molecular structure, and what challenges arise?
Advanced Research Question
- X-ray diffraction (XRD) : Single crystals are grown via slow evaporation (solvent: ethanol/water). Data collection at 100–293 K resolves bond lengths (e.g., C=S: ~1.66 Å) and torsion angles .
- Software : SHELXL refines structures, accounting for hydrogen bonding (e.g., N–H⋯S interactions) and thermal motion .
- Challenges :
Q. Example Crystallographic Data (Analogous Compound) :
| Parameter | Value |
|---|---|
| Space group | P 1 |
| C=S bond length | 1.6629 Å |
| R-factor | 0.041 |
| Intramolecular H-bond | N2–H⋯O1 (1.874 Å) |
| Data from analogous thiourea derivatives |
How does this compound interact with biological targets, and what assays validate its activity?
Advanced Research Question
- Enzyme inhibition :
- Assays : Fluorescence-based or colorimetric kits (e.g., β-lactamase inhibition monitored at 490 nm) .
- IC₅₀ determination : Dose-response curves (0.1–100 μM range) identify potency .
- Anticancer activity :
- Cell viability assays : MTT or resazurin assays on cancer lines (e.g., MDA-MB-231) with IC₅₀ values compared to cisplatin .
- Mechanistic studies : Molecular docking (AutoDock Vina) predicts binding poses in enzyme active sites (e.g., EGFR kinase) .
How can computational methods like DFT and molecular dynamics (MD) refine the understanding of its reactivity?
Advanced Research Question
- DFT calculations :
- MD simulations :
How should researchers resolve contradictions in biological activity data across studies?
Advanced Research Question
- Case example : Discrepancies in IC₅₀ values for cytotoxicity may stem from:
- Cell line variability : Validate assays in ≥3 independent lines (e.g., U-87, HeLa) .
- Assay conditions : Standardize incubation time (48–72 hrs) and serum concentration (5–10% FBS) .
- Statistical analysis : Use ANOVA with post-hoc tests (e.g., Tukey’s) to confirm significance (p < 0.05) .
What strategies improve the compound’s solubility and bioavailability for in vivo studies?
Advanced Research Question
- Derivatization : Introduce polar groups (e.g., hydroxyl, carboxyl) via substitution reactions .
- Formulation : Use PEGylated liposomes or cyclodextrin complexes to enhance aqueous solubility .
- Pharmacokinetics : Monitor plasma concentration via LC-MS/MS after oral administration in rodent models .
How do structural modifications (e.g., substituent variations) affect its bioactivity?
Advanced Research Question
- SAR studies :
- Alkyl chain length : Butyl groups enhance lipophilicity (logP ~3.5) vs. ethyl (logP ~2.1), improving membrane permeability .
- Aromatic substituents : Electron-donating groups (e.g., -OCH₃) increase enzyme affinity by 2–3 fold vs. electron-withdrawing groups .
- Crystallographic data : Bulky substituents (e.g., 4-methylphenyl) induce planarity, stabilizing π-π stacking in enzyme pockets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
